molecular formula C22H19BrN2O3 B10890035 2-(biphenyl-4-yloxy)-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide

2-(biphenyl-4-yloxy)-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B10890035
M. Wt: 439.3 g/mol
InChI Key: ARCOQVXHCNOVPV-ZVHZXABRSA-N
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Description

2-(4-BIPHENYLYLOXY)-N’-[(1E)-(2-BROMO-5-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl group linked to an acetohydrazide moiety, with a bromomethoxyphenyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BIPHENYLYLOXY)-N’-[(1E)-(2-BROMO-5-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenylyloxy intermediate. This intermediate is then reacted with an appropriate hydrazide derivative under controlled conditions to form the final product. Common reagents used in these reactions include bromine, methoxybenzaldehyde, and hydrazine hydrate. The reaction conditions often involve refluxing in solvents such as ethanol or methanol to ensure complete conversion and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BIPHENYLYLOXY)-N’-[(1E)-(2-BROMO-5-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-BIPHENYLYLOXY)-N’-[(1E)-(2-BROMO-5-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BIPHENYLYLOXY)-N’-[(1E)-(2-BROMO-5-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BIPHENYLYLOXY)PROPIONIC ACID: Another biphenylyloxy derivative with different functional groups.

    4-[(2-BIPHENYLYLOXY)METHYL]BENZOATE: A compound with a similar biphenylyloxy structure but different substituents.

Uniqueness

2-(4-BIPHENYLYLOXY)-N’-[(1E)-(2-BROMO-5-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C22H19BrN2O3/c1-27-20-11-12-21(23)18(13-20)14-24-25-22(26)15-28-19-9-7-17(8-10-19)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

ARCOQVXHCNOVPV-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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